2-Bromo-6-chlorobenzaldehyde
Overview
Description
2-Bromo-6-chlorobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrClO and its molecular weight is 219.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-chlorobenzaldehyde is the Buchwald Carbon-Nitrogen (C-N) bond forming reaction . This reaction is crucial in the preparation of Bruton’s tyrosine kinase inhibitor , a therapeutic agent used in the treatment of certain types of cancer .
Mode of Action
This compound acts as a linker in the Buchwald C-N bond forming reaction . It provides higher selectivity and reactivity, which are essential for the successful preparation of Bruton’s tyrosine kinase inhibitor .
Biochemical Pathways
The compound is involved in the Buchwald-Hartwig amination , a biochemical pathway that forms a C-N bond . This pathway is significant in the synthesis of many pharmaceuticals, including Bruton’s tyrosine kinase inhibitor .
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body. It is also air-sensitive and should be stored in a cool place , which could impact its stability and, consequently, its bioavailability.
Result of Action
The result of the action of this compound is the formation of a C-N bond in the Buchwald-Hartwig amination . This bond is a key structural feature of Bruton’s tyrosine kinase inhibitor . Therefore, the compound plays a crucial role in the synthesis of this therapeutic agent.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is air-sensitive , so its efficacy and stability can be affected by exposure to air. It is also slightly soluble in water , which can influence its action in aqueous environments. Therefore, careful handling and storage are necessary to maintain its efficacy and stability.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-chlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It acts as a linker in the Buchwald C-N bond-forming reaction, which is crucial for preparing Bruton’s tyrosine kinase inhibitors . This compound interacts with enzymes and proteins involved in these reactions, providing higher selectivity and reactivity . Additionally, this compound exhibits antimicrobial activity, inhibiting the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit bacterial growth, indicating its potential as an antimicrobial agent . Furthermore, its role in the synthesis of kinase inhibitors suggests that it may impact cell signaling pathways involved in cancer and other diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in the Buchwald C-N bond-forming reaction, facilitating the synthesis of kinase inhibitors . This compound may also inhibit or activate enzymes involved in these reactions, leading to changes in gene expression and cellular function . Its antimicrobial activity is likely due to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert gas (nitrogen or argon) at 2-8°C . Its stability and degradation may vary depending on the experimental conditions. Long-term studies have shown that this compound maintains its antimicrobial activity over extended periods, indicating its potential for long-term use in antimicrobial applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound’s role in the synthesis of kinase inhibitors suggests its involvement in metabolic pathways related to cell signaling and cancer . Additionally, its antimicrobial activity indicates interactions with metabolic pathways in bacteria, leading to the inhibition of essential enzymes and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its biochemical activity. The compound’s ability to act as a linker in biochemical reactions suggests that it may be selectively transported to specific cellular compartments where these reactions occur .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its role in the synthesis of kinase inhibitors indicates that it may localize to areas involved in cell signaling and cancer-related pathways . Additionally, its antimicrobial activity suggests that it may accumulate in bacterial cells, disrupting essential cellular processes .
Properties
IUPAC Name |
2-bromo-6-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMENVSVAURGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542897 | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-16-8 | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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